molecular formula C6H2Br2F2 B163342 1,2-Dibromo-3,5-difluorobenzene CAS No. 139215-43-3

1,2-Dibromo-3,5-difluorobenzene

Cat. No. B163342
M. Wt: 271.88 g/mol
InChI Key: GABNJPUNFZFOJE-UHFFFAOYSA-N
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Description

“1,2-Dibromo-3,5-difluorobenzene” is an aryl fluorinated building block . It is a white to off-white crystalline powder or flakes .


Synthesis Analysis

The synthesis of “1,2-Dibromo-3,5-difluorobenzene” involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide . The reaction takes place at room temperature and yields “1,2-Dibromo-3,5-difluorobenzene” as the major product .


Molecular Structure Analysis

The molecular formula of “1,2-Dibromo-3,5-difluorobenzene” is C6H2Br2F2 . Its molecular weight is 192.99 g/mol .


Chemical Reactions Analysis

“1,2-Dibromo-3,5-difluorobenzene” is used in various chemical reactions. For instance, it was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .


Physical And Chemical Properties Analysis

“1,2-Dibromo-3,5-difluorobenzene” has a melting point of 36°C and a boiling point of 209°C . Its density is 2.128 g/cm³ . The refractive index is estimated to be 1.5151 .

Scientific Research Applications

1,2-Dibromo-3,5-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It is frequently used as a reagent in organic synthesis for a variety of compounds . Here are some potential applications:

  • Pharmaceuticals and Agrochemicals

    • 1,2-Dibromo-3,5-difluorobenzene can be used in the synthesis of fluorinated benzenes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
  • Dyes and Other Industrial Products

    • This compound can also be used in the synthesis of dyes and other industrial products .
  • Preparation of Other Compounds

    • 1,2-Dibromo-3,5-difluorobenzene has been used in the preparation of 2,2’-dibromo-4,4’,5,5’-tetrafluorobiphenyl and 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol . Again, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.
  • Preparation of Ligands

    • 1,2-Dibromo-3,5-difluorobenzene may be used in the preparation of ligands, such as 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine . Again, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.

Safety And Hazards

“1,2-Dibromo-3,5-difluorobenzene” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1,2-dibromo-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNJPUNFZFOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905919
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,5-difluorobenzene

CAS RN

139215-43-3, 10105-60-9
Record name 1,2-Dibromo-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139215-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Sharif, S Reimann, A Villinger, P Langer - Synlett, 2010 - thieme-connect.com
The Suzuki-Miyaura reaction of 1, 2-dibromo-3, 5-difluorobenzene with two equivalents of arylboronic acids gave difluorinated ortho-terphenyls. The reaction with one equivalent of …
Number of citations: 15 www.thieme-connect.com
S Reimann, K Wittler, S Schmode… - European Journal of …, 2013 - Wiley Online Library
Site‐selective Sonogashira cross‐coupling reactions of 1,4‐dibromo‐2‐(trifluoromethyl)benzene have been performed, affording a variety of functionalized alkynyl‐substituted (…
S Reimann, P Ehlers, M Sharif, K Wittler… - Catalysis …, 2012 - Elsevier
A variety of mono- and diethynyl substituted fluorinated benzene derivatives was prepared by Sonogashira cross coupling reactions of 1,2-dibromo-3,5-difluorobenzene. The reactions …
Number of citations: 10 www.sciencedirect.com
S Iqbal, M Sharif - Synlett, 2021 - thieme-connect.com
Organofluorine compounds have gained interest in the fields of pharmaceuticals, agrochemicals, diagnostics, materials, and catalysis. Suzuki–Miyaura coupling reactions of fluorinated …
Number of citations: 1 www.thieme-connect.com
M Sharif, A Maalik, S Reimann, H Feist, J Iqbal… - Journal of Fluorine …, 2013 - Elsevier
A variety of fluorinated terphenyls were prepared by site-selective Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes, such as 1,2-dibromo-3,5-difluorobenzene, …
Number of citations: 16 www.sciencedirect.com
GM Bernard, RW Schurko - Magnetic resonance in chemistry, 1995 - Wiley Online Library
Long‐range isotope shifts, Δδ, due to 37 Cl/ 35 Cl and 81 Br/ 79 Br, in the 19 F NMR spectra of some substituted benzenes are reported. The shifts appear to be invariant to solvent and …
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca
CSS Kumar, A Shukla, TS Mahesh - Physics Letters A, 2016 - Elsevier
Quantum state after measuring a degenerate observable is given by Lüders and von Neumann state update rules. While the former preserves superpositions, the latter does not. Even …
Number of citations: 7 www.sciencedirect.com
K Islam, H Narjinari, A Kumar - Asian Journal of Organic …, 2021 - Wiley Online Library
Polyacetylene bridged π‐conjugated polyaromatic hydrocarbons (PAHs) have found wide applications in the fabrication of organic field‐effect transistors (OFETs), organic light emitting …
Number of citations: 7 onlinelibrary.wiley.com
M Sharif Akbar - Dissertation, Rostock, Universität …
Number of citations: 4

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